molecular formula C8H7N3O B13677850 1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone

1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone

Cat. No.: B13677850
M. Wt: 161.16 g/mol
InChI Key: BAHKLWUABKYWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone involves several steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its kinase inhibitory properties, making it a candidate for drug development against cancer and other diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone involves its interaction with molecular targets such as kinases. The nitrogen atoms in the pyrazine ring form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone can be compared with other pyrrolopyrazine derivatives:

These comparisons highlight the unique kinase inhibitory properties of this compound, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(5H-pyrrolo[2,3-b]pyrazin-2-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-5(12)7-4-10-8-6(11-7)2-3-9-8/h2-4H,1H3,(H,9,10)

InChI Key

BAHKLWUABKYWMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C(=N1)C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.